molecular formula C20H21N3O4S2 B7681005 2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione

2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione

Cat. No. B7681005
M. Wt: 431.5 g/mol
InChI Key: WKDQSHNJZMVIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(Azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione, commonly known as ‘APSI’ is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

APSI has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. APSI has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, APSI has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

Mechanism of Action

The mechanism of action of APSI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. APSI has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. APSI has also been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes, including cell growth and proliferation.
Biochemical and Physiological Effects:
APSI has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. APSI has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, APSI has been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using APSI in lab experiments is its high yield of synthesis, which makes it easily accessible for researchers. Additionally, APSI has been found to have low toxicity, making it safe for use in animal models. However, one of the limitations of using APSI in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research on APSI. One potential direction is the development of APSI-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the further exploration of APSI's anti-inflammatory and anti-tumor properties for the development of new therapies for various diseases. Additionally, the potential use of APSI in the treatment of neurodegenerative diseases warrants further investigation.

Synthesis Methods

The synthesis of APSI involves the reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione with 5-aminopentylsulfanyl-2-chloropyridine in the presence of a palladium catalyst. The reaction results in the formation of APSI as a yellow solid with a high yield.

properties

IUPAC Name

2-[[5-(azepan-1-ylsulfonyl)pyridin-2-yl]sulfanylmethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4S2/c24-19-16-7-3-4-8-17(16)20(25)23(19)14-28-18-10-9-15(13-21-18)29(26,27)22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDQSHNJZMVIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=C(C=C2)SCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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